molecular formula C7H7NS B14793294 6-Methylpyridine-3-carbothialdehyde

6-Methylpyridine-3-carbothialdehyde

Cat. No.: B14793294
M. Wt: 137.20 g/mol
InChI Key: YMLMXEJAKFKCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiopyridine-5-carboxaldehyde: is an organic compound with the molecular formula C7H7NOS. It is a derivative of pyridine, featuring a methylthio group at the 2-position and a formyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methylthiopyridine with a formylating agent under controlled conditions .

Industrial Production Methods: Industrial production methods for 2-Methylthiopyridine-5-carboxaldehyde are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiopyridine-5-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methylthiopyridine-5-carboxaldehyde is not well-documented. its reactivity is primarily due to the presence of the formyl and methylthio groups, which can participate in various chemical reactions. The formyl group is particularly reactive in nucleophilic addition reactions, while the methylthio group can undergo substitution reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

6-methylpyridine-3-carbothialdehyde

InChI

InChI=1S/C7H7NS/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3

InChI Key

YMLMXEJAKFKCRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.